

Panidazole: A Technical Guide to its Chemical Structure and Properties

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Compound of Interest		
Compound Name:	Panidazole	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Panidazole is a nitroimidazole derivative with recognized antiprotozoal activity. As a member of this critical class of antimicrobial agents, its efficacy is rooted in its unique chemical structure and resulting physicochemical properties. This technical guide provides an in-depth overview of **panidazole**, focusing on its core chemical attributes, mechanism of action, and the experimental methodologies used for its characterization. The information is tailored for professionals in research and drug development to support further investigation and application of this compound.

Chemical Structure and Identification

Panidazole is chemically identified as 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine[1]. Its structure features a 5-nitroimidazole ring, a cornerstone of its biological activity, linked via an ethyl bridge to a pyridine ring.

- IUPAC Name: 4-[2-(2-methyl-5-nitroimidazol-1-yl)ethyl]pyridine[1]
- CAS Number: 13752-33-5[1][2]
- Molecular Formula: C11H12N4O2[1][2][3]
- Canonical SMILES: CC1=NC=C(N1CCC2=CC=NC=C2)--INVALID-LINK--[O-][1]



InChi Key: ARYPMCPJIWUCIP-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of **panidazole** are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. A summary of its key quantitative data is presented below.

Property	Value	Source
Molecular Weight	232.24 g/mol	[1][2][3]
Melting Point	108-111 °C	[2]
pKa (most basic)	5.51	[4]
LogP (Octanol-Water Partition Coefficient)	0.1	[1]
Solubility	Soluble in DMSO (≥ 125 mg/mL)	[5]
Polar Surface Area	73.85 Ų	[4]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	4	[4]

Mechanism of Action

The prevailing mechanism of action for nitroimidazole compounds like **panidazole** involves its role as a prodrug that undergoes reductive activation within anaerobic microorganisms and protozoa[6][7]. This process is selective for anaerobic environments due to the low redox potential of the nitro group.

Once **panidazole** enters the target cell, the nitro group is reduced by electron-transfer proteins, such as ferredoxin, which are abundant in anaerobic organisms[6][7]. This reduction process generates highly reactive nitroso radicals. These cytotoxic intermediates can then interact with



and damage critical cellular components, most notably DNA. The damage to DNA, including strand breaks and loss of helical structure, disrupts essential cellular processes like replication and transcription, ultimately leading to cell death[6][7].



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Caption: Reductive activation and mechanism of action of **panidazole**.

Experimental Protocols

Detailed experimental protocols for **panidazole** are not extensively published. However, the methodologies for analogous nitroimidazole compounds, such as tinidazole and metronidazole, are well-established and can be adapted for **panidazole**. Below are representative protocols for key analytical and biological assays.

High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol is adapted from a validated method for tinidazole and is suitable for quantifying **panidazole** in bulk and pharmaceutical formulations.

Objective: To determine the concentration of **panidazole** using RP-HPLC with UV detection.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
- Mobile Phase: A mixture of acetonitrile and water (e.g., 90:10 v/v). The exact ratio may need optimization for **panidazole**.
- Flow Rate: 1.0 mL/min.







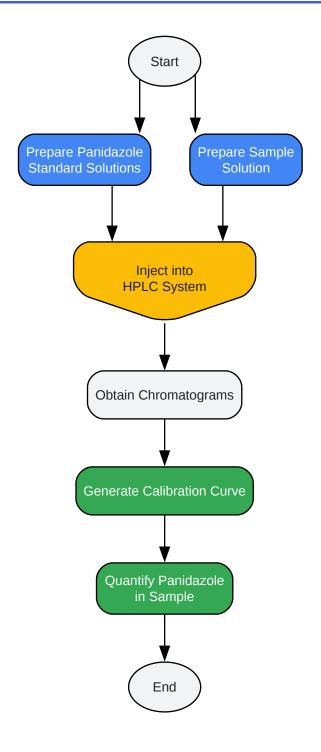
• Detection Wavelength: Determined by UV-Vis scan; for tinidazole, 270 nm is used. A similar wavelength is expected for **panidazole**.

• Injection Volume: 20 μL.

Procedure:

- Standard Stock Solution Preparation: Accurately weigh 10 mg of panidazole reference standard and dissolve it in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 μg/mL.
- Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 5, 10, 15, 20, 25 μg/mL) using the mobile phase to construct a calibration curve.
- Sample Preparation: For a pharmaceutical formulation, accurately weigh and powder a sufficient number of tablets. Dissolve a quantity of the powder equivalent to 10 mg of **panidazole** in the mobile phase, sonicate to ensure complete dissolution, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Plot a calibration curve of peak area versus concentration for the standard solutions. Determine the concentration of **panidazole** in the sample solution from the calibration curve.





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Caption: General workflow for the quantification of panidazole by HPLC.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the cytotoxic effects of **panidazole** on a protozoan or cancer cell line.



Objective: To determine the concentration of **panidazole** that inhibits cell viability by 50% (IC₅₀).

Materials:

- Target cells (e.g., Giardia lamblia trophozoites or a cancer cell line).
- 96-well microtiter plates.
- Complete culture medium.
- Panidazole stock solution (dissolved in DMSO).
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
- Solubilization buffer (e.g., acidified isopropanol).
- · Microplate reader.

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
- Compound Treatment: Prepare serial dilutions of panidazole in the culture medium. Remove
 the old medium from the wells and add the panidazole dilutions. Include a vehicle control
 (DMSO) and a positive control (a known cytotoxic agent).
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard culture conditions.
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time,
 viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the **panidazole** concentration and determine the IC50 value from the resulting dose-response curve.

Conclusion

Panidazole's chemical structure, with its characteristic 5-nitroimidazole and pyridine moieties, dictates its physicochemical properties and its mechanism of action as a bioreductive prodrug. Understanding these fundamental aspects is essential for its development and application as an antiprotozoal agent. While specific experimental data for panidazole is not as abundant as for other nitroimidazoles, the established analytical and biological assay protocols for this class of compounds provide a solid foundation for further research. This guide offers a comprehensive summary of the current knowledge on panidazole to aid researchers and scientists in their ongoing efforts to combat protozoal infections.

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